molecular formula C6H8ClN7O B1667095 Amiloride CAS No. 2609-46-3

Amiloride

Cat. No. B1667095
CAS RN: 2609-46-3
M. Wt: 229.63 g/mol
InChI Key: XSDQTOBWRPYKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiloride is a synthetic pyrazine derivative with antikaliuretic and diuretic properties. Amiloride inhibits sodium channels located in the distal tubules and collecting ducts of the kidney, thereby preventing the absorption of sodium and increasing its excretion along with water, to produce naturesis. In response to the hypernatremic conditions in the kidney, the plasma membrane becomes hyperpolarized and electrochemical forces are reduced, which then prevents the excretion of potassium and hydrogen into the lumen.
Amiloride is a potassium-sparing diuretic used in the therapy of edema often in combination with thiazide diuretics. Amiloride has been linked to rare cases of clinically apparent drug induced liver disease.
Amiloride, also known as midamor or amiloridum, belongs to the class of organic compounds known as aminopyrazines. These are organic compounds containing an amino group attached to a pyrazine ring. Amiloride is a drug which is used for use as adjunctive treatment with thiazide diuretics or other kaliuretic-diuretic agents in congestive heart failure or hypertension. Amiloride exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Amiloride has been detected in multiple biofluids, such as urine and blood. Amiloride can be converted into amiloride;  which is mediated by the enzyme solute carrier family 22 member 2. In humans, amiloride is involved in the amiloride action pathway.

Scientific research applications

  • Detection in Doping Control: Amiloride has been detected in urine samples using a boron-doped diamond electrode with square-wave cathodic stripping voltammetry, highlighting its relevance in anti-doping testing in sports (Souza et al., 2021).

  • Inhibition of Osteoclastogenesis: A study found that amiloride inhibits osteoclast differentiation, suggesting a potential new application in treating bone-loss-related diseases by suppressing nuclear factor-κB and mitogen-activated protein kinase activity (Wang et al., 2015).

  • Potential in Treating Multiple Myeloma: Amiloride exhibited potent antimyeloma activity, inducing apoptosis in multiple myeloma cell lines and in a xenograft mouse model. This finding suggests its potential as a therapeutic agent for relapsed multiple myeloma patients (Rojas et al., 2017).

  • Neuroprotective Effects in Optic Neuritis: The Amiloride Clinical Trial In Optic Neuritis (ACTION) explored the neuroprotective efficacy of amiloride in acute optic neuritis, a manifestation of multiple sclerosis. This study used a multimodal approach to assess the effects of amiloride on the visual pathways (McKee et al., 2015).

  • Antiviral Effects against Foot and Mouth Disease Virus: A study demonstrated that amiloride has antiviral activity against foot-and-mouth disease virus in cell culture, indicating its potential as a candidate for further research as an antiviral drug (Gong et al., 2019).

  • Interaction with GABA-A ρ1 Receptor: Amiloride was found to modulate the homomeric GABA-A ρ1 receptor, indicating its influence on various membrane proteins, including those involved in pain processing (Snell & Gonzales, 2015).

properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDQTOBWRPYKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17440-83-4 (hydrochloride), 2016-88-8 (anhydrous hydrochloride)
Record name Amiloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9043853
Record name Amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amiloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 1.22e+00 g/L
Record name Amiloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Amiloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels. This promotes the loss of sodium and water from the body, but without depleting potassium. Amiloride exerts its potassium sparing effect through the inhibition of sodium reabsorption at the distal convoluted tubule, cortical collecting tubule and collecting duct; this decreases the net negative potential of the tubular lumen and reduces both potassium and hydrogen secretion and their subsequent excretion. Amiloride is not an aldosterone antagonist and its effects are seen even in the absence of aldosterone.
Record name Amiloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amiloride

CAS RN

2609-46-3, 2016-88-8
Record name Amiloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2609-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMILORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZO8EB0Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amiloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240.5-241.5, 240 °C
Record name Amiloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiloride
Reactant of Route 2
Reactant of Route 2
Amiloride
Reactant of Route 3
Amiloride
Reactant of Route 4
Amiloride
Reactant of Route 5
Reactant of Route 5
Amiloride
Reactant of Route 6
Amiloride

Citations

For This Compound
101,000
Citations
Q Sun, P Sever - Journal of the Renin-Angiotensin …, 2020 - journals.sagepub.com
… amiloride decreased peripheral and central BPs; amiloride improved endothelial function and lowered peripheral arterial stiffness; amiloride … , and amiloride monotherapy increased …
Number of citations: 47 journals.sagepub.com
TR Kleyman, EJ Cragoe Jr - The Journal of membrane biology, 1988 - europepmc.org
… than amiloride against specific transporters. The availability of radioactive and photoactive amiloride analogs, anti-amiloride … studies of amiloride-sensitive transport systems. The use of …
Number of citations: 404 europepmc.org
H Garty, DJ Benos - Physiological reviews, 1988 - journals.physiology.org
… phylogenetic origin contain amiloride-blockable Na+ … amiloride and structurally related compounds, the structural determinants of its ion selectivity, the voltage dependence of amiloride …
Number of citations: 445 journals.physiology.org
CM Tang, F Presser, M Morad - Science, 1988 - science.org
… of -80 mV, 10 IaMof amiloride suppressed … amiloride on ICa and found that it selectively blocked the T-type current in guinea pig atrial myocytes (25). The suppressive effect of amiloride …
Number of citations: 451 www.science.org
DA de la Rosa, CM Canessa, GK Fyfe… - Annual review of …, 2000 - annualreviews.org
… favor of amiloride blocking the mouth of the pore is that the affinity for amiloride decreases by … interaction between transported Na + ions and amiloride. In addition, some of the mutations …
Number of citations: 330 www.annualreviews.org
E Murphy, M Perlman, RE London… - Circulation …, 1991 - Am Heart Assoc
… In this manuscript we show that amiloride (1 mM) … of amiloride; thus, we can dissociate the increase in Caj from the decrease in ATP. We further report that the presence of amiloride …
Number of citations: 415 www.ahajournals.org
C Frelin, P Vigne, P Barbry, M Lazdunski - Kidney International, 1987 - academia.edu
… Early studies on the action of amiloride have been reviewed by Benos [1]. This review … terms the action of amiloride on its two targets. Extrarenal effects of amiloride are also considered …
Number of citations: 115 www.academia.edu
CM Canessa, L Schild, G Buell, B Thorens, I Gautschi… - Nature, 1994 - nature.com
… Amiloride-Sensitive currents increased with the … amiloride-sensitive current amplitudes were obtained by determining the difference in current before and after addition of 5 pM amiloride …
Number of citations: 298 www.nature.com
DJ Benos - American Journal of Physiology-Cell …, 1982 - journals.physiology.org
The potassium-sparing diuretic amiloride has proven to be a useful pharmacological tool for elucidating the molecular basis and physiological regulation of facilitated sodium entry in …
Number of citations: 119 journals.physiology.org
PJ Bentley - The Journal of physiology, 1968 - Wiley Online Library
… bladder but its action was not changed by amiloride. Amiloride was without effects on SCC and … plasma albumin, Ca2+ nor adenosine triphosphate (ATP) altered the effects of amiloride. …
Number of citations: 513 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.